[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine
Description
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a benzotriazole derivative characterized by a triazole ring substituted with a methyl group at the 5-position, linked via a methylene bridge to a dioctylamine moiety. Benzotriazoles are widely studied for their corrosion inhibition, UV stabilization, and coordination chemistry properties.
Properties
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4/c1-4-6-8-10-12-14-18-27(19-15-13-11-9-7-5-2)21-28-24-17-16-22(3)20-23(24)25-26-28/h16-17,20H,4-15,18-19,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSUIQJWLNSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CN1C2=C(C=C(C=C2)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine typically involves the reaction of 5-methyl-1H-benzotriazole with dioctylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the amine group of dioctylamine attacks the benzotriazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Corrosion Inhibitors
One of the primary applications of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is as a corrosion inhibitor. Benzotriazole derivatives are known for their ability to form protective films on metal surfaces, thus preventing corrosion. The presence of the dioctylamine moiety enhances its solubility and effectiveness in various environments, particularly in aqueous solutions where metal corrosion is a concern.
Antioxidant Properties
Research has indicated that benzotriazole derivatives exhibit antioxidant properties. This application is particularly relevant in the field of polymer science, where these compounds can be used to stabilize plastics against oxidative degradation. The incorporation of this compound into polymer matrices can enhance the longevity and durability of materials exposed to UV light and heat.
Photostabilizers
In addition to its antioxidant capabilities, this compound serves as a photostabilizer for polymers. By absorbing harmful UV radiation, it prevents photodegradation of plastics and other materials. This application is crucial in industries such as packaging and automotive manufacturing where material integrity is paramount.
Biological Applications
Benzotriazole derivatives have been explored for their biological activities, including antibacterial and antifungal properties. This compound may exhibit similar properties due to its structural characteristics. Studies have suggested that such compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes.
Case Study 1: Corrosion Inhibition
A study investigated the effectiveness of this compound as a corrosion inhibitor for mild steel in saline environments. The results demonstrated that at certain concentrations, the compound significantly reduced corrosion rates compared to untreated samples. The protective mechanism was attributed to the formation of a stable film on the steel surface.
Case Study 2: Photostabilization in Polymeric Materials
In another study focusing on the use of this compound as a photostabilizer, researchers incorporated it into polyvinyl chloride (PVC) formulations. The treated samples showed improved resistance to UV-induced degradation over time compared to control samples lacking the stabilizer. This finding underscores the potential for enhancing the lifespan of PVC products used outdoors.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Corrosion Inhibition | Prevents metal corrosion in aqueous environments | Extends metal lifespan |
| Antioxidant Properties | Stabilizes polymers against oxidative degradation | Enhances durability |
| Photostabilizers | Absorbs UV radiation to protect materials | Prevents photodegradation |
| Biological Applications | Exhibits potential antibacterial/fungal activities | Broadens scope for medical applications |
Mechanism of Action
The mechanism of action of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The dioctylamine group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison
Benzotriazole derivatives differ in substituent groups, which influence their electronic, steric, and solubility properties. Key parameters for comparison include:
| Parameter | [(5-Me-Bt)methyl]dioctylamine | Tolytriazole (BTA) | 5-Methyl-1H-benzotriazole | 1-Dodecylbenzotriazole |
|---|---|---|---|---|
| Molecular Weight | ~405 g/mol (hypothetical) | 119.12 g/mol | 133.15 g/mol | 287.43 g/mol |
| Solubility | Low in water (lipophilic chains) | Moderate in polar solvents | Moderate in ethanol | Low in water, high in organics |
| Coordination Sites | Triazole N-atoms, amine group | Triazole N-atoms | Triazole N-atoms | Triazole N-atoms |
| Thermal Stability | High (long alkyl chains) | Moderate | Moderate | High |
| Applications | Lubricant additive, corrosion inhibitor | Corrosion inhibitor | UV stabilizer | Metal passivation |
Key Observations :
- The dioctylamine chain in the target compound enhances hydrophobicity, making it suitable for non-aqueous systems, unlike simpler benzotriazoles like BTA .
- The methyl group at the 5-position may sterically hinder coordination compared to unsubstituted benzotriazoles, affecting metal-binding efficiency .
Computational and Experimental Insights
- Crystallographic Tools : SHELX programs and WinGX are critical for resolving anisotropic displacement parameters and molecular packing, which are essential for comparing steric effects in analogs.
- Stability Studies : Long alkyl chains (e.g., dioctyl) improve thermal stability but may reduce reactivity compared to shorter-chain derivatives.
Biological Activity
The compound [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a derivative of benzotriazole and has garnered attention due to its potential biological activities. Benzotriazoles are known for their applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzotriazole moiety linked to a dioctylamine group, which may influence its lipophilicity and biological interactions.
Research indicates that benzotriazole derivatives can exhibit various biological activities, including:
- Antioxidant Properties : Benzotriazoles have been shown to scavenge free radicals and protect against oxidative stress. The presence of the methyl group at position 5 may enhance these properties by stabilizing the radical intermediates.
- Antimicrobial Activity : Some studies suggest that benzotriazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Endocrine Disruption : Similar compounds have been implicated in endocrine disruption. Studies on related benzotriazoles have shown potential estrogenic activity, which raises concerns regarding their impact on hormonal balance in exposed organisms .
Toxicity Studies
Toxicological assessments indicate that this compound may exhibit varying degrees of toxicity depending on concentration and exposure duration. Key findings include:
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Efficacy
In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations above 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be:
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
Q & A
Q. What are the key synthetic methodologies for preparing [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine?
The synthesis typically involves coupling reactions between 5-methyl-1H-benzotriazole derivatives and dioctylamine via a methylene bridge. A common approach includes:
- Reflux conditions : Use of acetic acid as a solvent with sodium acetate as a catalyst, similar to methods for synthesizing analogous triazole derivatives (e.g., refluxing 3-formylindole derivatives with aminothiazoles) .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Q. How can X-ray crystallography be applied to determine the structural features of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example:
- Software tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used for small-molecule crystallography .
- Key parameters : Triclinic or monoclinic crystal systems are common for benzotriazole derivatives, with unit cell dimensions (e.g., ) and hydrogen-bonding interactions (e.g., C–H···O) stabilizing the lattice .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) calculations can predict molecular orbitals, electrostatic potentials, and reactivity:
Q. How can structure-activity relationship (SAR) studies guide the design of benzotriazole derivatives with enhanced bioactivity?
SAR analysis involves systematic modifications:
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, NO) on the benzotriazole ring may enhance antimicrobial activity, as seen in 5-methyltriazole-thiazole hybrids .
- Side-chain optimization : Varying the alkyl chain length in dioctylamine can modulate lipophilicity and membrane permeability .
Q. What strategies resolve contradictions in crystallographic data for benzotriazole-based compounds?
Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise due to:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMF) can yield distinct polymorphs.
- Refinement protocols : Use SHELXL’s latest features (e.g., TWIN commands for twinned data) to improve accuracy .
- Validation tools : CheckCIF/PLATON to identify outliers in bond distances or angles .
Q. How can experimental phasing pipelines improve the efficiency of solving crystal structures for novel benzotriazole derivatives?
High-throughput phasing using SHELXC/SHELXD/SHELXE enables rapid structure determination:
- Robustness : SHELX programs are preferred for small-molecule datasets due to their speed and tolerance to incomplete data .
- Automation : Integration with pipelines like CRANK2 or autoSHARP reduces manual intervention .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing benzotriazole-amine conjugates, and how can they be mitigated?
Q. How do anisotropic displacement parameters (ADPs) inform the thermal motion analysis of this compound?
ADPs derived from SHELXL refinement reveal:
- Thermal ellipsoids : Elongated ellipsoids in the dioctyl chain indicate conformational flexibility .
- Validation : Compare ADPs with TLS (Translation-Libration-Screw) models to distinguish static disorder from dynamic motion .
Biological and Functional Insights
Q. What in vitro assays are appropriate for evaluating the antifungal potential of this compound?
Q. How does the methyl group on the benzotriazole ring influence bioactivity compared to unsubstituted analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
